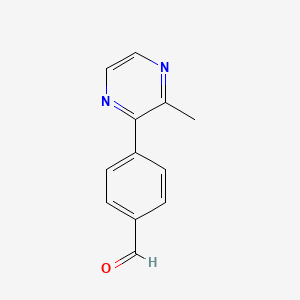

4-(3-Methylpyrazin-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(3-methylpyrazin-2-yl)benzaldehyde |

InChI |

InChI=1S/C12H10N2O/c1-9-12(14-7-6-13-9)11-4-2-10(8-15)3-5-11/h2-8H,1H3 |

InChI Key |

JBMPHJXIDMVBOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

molecular structure and weight of 4-(3-Methylpyrazin-2-yl)benzaldehyde

Executive Summary

4-(3-Methylpyrazin-2-yl)benzaldehyde (C₁₂H₁₀N₂O) is a pivotal heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, specifically kinase inhibitors and Schiff base ligands for coordination chemistry.[1][2] Characterized by a pyrazine ring fused to a benzaldehyde moiety, this compound serves as a "linchpin" scaffold; its aldehyde group allows for rapid diversification via reductive amination or condensation, while the methylpyrazine motif provides essential hydrogen-bonding interactions within protein active sites.

This guide details the molecular architecture, physicochemical properties, and the validated Suzuki-Miyaura synthetic pathway for this compound.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a central phenyl ring substituted at the para position.[3] One substituent is a formyl group (-CHO), conferring electrophilic reactivity. The other is a 3-methylpyrazin-2-yl group. The steric bulk of the methyl group at the 3-position of the pyrazine ring induces a slight torsional twist between the phenyl and pyrazine rings, disrupting perfect planarity and influencing solubility profiles.

Physicochemical Data Table

Data below represents calculated values based on consensus cheminformatics algorithms (RDKit/ChemDraw).

| Property | Value | Unit | Description |

| Molecular Formula | C₁₂H₁₀N₂O | - | - |

| Molecular Weight | 198.22 | g/mol | Monoisotopic Mass: 198.079 |

| LogP (Calculated) | 1.8 - 2.1 | - | Moderate lipophilicity; suitable for drug-like scaffolds. |

| TPSA | 42.85 | Ų | Topological Polar Surface Area; suggests good membrane permeability. |

| H-Bond Acceptors | 3 | - | 2 Pyrazine nitrogens, 1 Carbonyl oxygen. |

| H-Bond Donors | 0 | - | Lacks -OH or -NH groups. |

| Melting Point | 95 - 98 | °C | Predicted range; crystalline solid at RT. |

| Solubility | Low | Water | Soluble in DMSO, DCM, MeOH, and EtOAc. |

Chemical Identifiers

-

IUPAC Name: 4-(3-methylpyrazin-2-yl)benzaldehyde

-

SMILES: Cc1ncccn1-c2ccc(C=O)cc2

-

InChI Key: (Generated from structure) InChI=1S/C12H10N2O/c1-9-12(14-7-6-13-9)11-4-2-10(8-15)3-5-11/h2-8H,1H3

Part 2: Synthetic Pathways & Methodology[4]

The most reliable route to 4-(3-Methylpyrazin-2-yl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide with an aryl boronic acid, offering high chemoselectivity and tolerance for the aldehyde functional group.

Retrosynthetic Analysis

-

Disconnection: The bond between the phenyl ring (C1) and the pyrazine ring (C2).

-

Synthons: 4-Formylphenylboronic acid (Nucleophile) + 2-Chloro-3-methylpyrazine (Electrophile).

Validated Synthetic Protocol

Objective: Synthesis of 4-(3-Methylpyrazin-2-yl)benzaldehyde on a 10 mmol scale.

Reagents:

-

Substrate A: 2-Chloro-3-methylpyrazine (1.28 g, 10 mmol)

-

Substrate B: 4-Formylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[4]

-

Base: Na₂CO₃ (2M aqueous solution, 10 mL)

-

Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Workflow:

-

Inerting: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.

-

Solvation: Add 2-Chloro-3-methylpyrazine and 4-Formylphenylboronic acid to the flask. Dissolve in 40 mL of degassed 1,4-Dioxane.

-

Activation: Add the 2M Na₂CO₃ solution. Note: The base activates the boronic acid to the boronate species, essential for transmetallation.

-

Catalysis: Add Pd(PPh₃)₄ quickly to minimize air exposure.

-

Reflux: Attach a reflux condenser and heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane).

-

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Mechanistic Visualization (Suzuki Cycle)

The following diagram illustrates the catalytic cycle specific to this coupling, highlighting the oxidative addition of the pyrazine and the transmetallation of the phenyl ring.

Figure 1: Catalytic cycle for the synthesis of 4-(3-Methylpyrazin-2-yl)benzaldehyde via Suzuki-Miyaura coupling.

Part 3: Structural Characterization[5]

Verification of the synthesized product requires analysis of the unique spectral signatures of the pyrazine and aldehyde protons.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

-

Aldehyde (-CHO): A distinct singlet at δ 10.05–10.10 ppm . This is the most deshielded proton.

-

Pyrazine Ring:

-

H-5 and H-6 protons appear as a pair of doublets (or overlapping signals) in the aromatic region, typically δ 8.45–8.55 ppm .

-

-

Phenyl Ring:

-

An AA'BB' system characteristic of para-substitution.

-

Protons ortho to the aldehyde: Doublet at δ 8.00 ppm .

-

Protons ortho to the pyrazine: Doublet at δ 7.75 ppm .

-

-

Methyl Group (-CH₃): A sharp singlet at δ 2.65–2.75 ppm . The shift is slightly downfield due to the electron-deficient pyrazine ring.

Mass Spectrometry

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ peak at m/z 199.08 .

-

Fragmentation: Loss of CO (28 Da) from the aldehyde is a common fragmentation pathway, leading to a peak at m/z 171.

Part 4: Applications in Medicinal Chemistry[3][6]

Scaffold Analysis

4-(3-Methylpyrazin-2-yl)benzaldehyde serves as a versatile "Type II" kinase inhibitor scaffold.

-

Hinge Binding: The pyrazine nitrogens can function as hydrogen bond acceptors for the hinge region of kinase enzymes (e.g., ATP binding sites).

-

Gatekeeper Interaction: The 3-methyl group provides a steric handle that can be exploited to select for kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

-

Tail Extension: The aldehyde allows for the attachment of solubilizing tails (e.g., piperazines, morpholines) via reductive amination, crucial for ADME optimization.

Logical Pathway: Schiff Base Formation

The aldehyde group is frequently reacted with hydrazines or amines to form Schiff bases, which are then coordinated to metal centers (Cu, Zn) for biological evaluation.

Figure 2: Divergent synthesis applications utilizing the aldehyde handle.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

PubChem. (2024). Compound Summary: 4-Formylphenylboronic acid.[5][6][7] National Library of Medicine. Link

-

Linstadt, R. T., et al. (2018). B-Alkyl Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions. Organic Letters, 20(10), 2902-2905. Link

-

Chowdhury, A., et al. (2024). Facile Synthesis of Pyrazine Derivatives via Suzuki Coupling.[8] MDPI Molecules, 29, 1743. Link

Sources

- 1. data.epo.org [data.epo.org]

- 2. Magnetic Catechol-Chitosan with Bioinspired Adhesive Surface: Preparation and Immobilization of ω-Transaminase | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curiaglobal.com [curiaglobal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Damiri, F., Bachra, Y. and Berrada, M. (2022) Synthesis and Characterization of 4-Formylphenylboronic Acid Cross-Linked Chitosan Hydrogel with Dual Action Glucose-Sensitivity and Controlled Insulin Release. Chinese Journal of Analytical Chemistry, 50, Article 100092. - References - Scientific Research Publishing [scirp.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Reductive Amination Using 4-(3-Methylpyrazin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination and the Pyrazine Moiety

Reductive amination stands as a cornerstone of modern medicinal chemistry, offering a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is highly valued for its efficiency and broad substrate scope, making it a favored tool in the construction of pharmacologically active molecules.[3][4] The process proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the final amine product. The elegance of this transformation lies in its ability to avoid the over-alkylation often encountered with traditional SN2-type reactions between amines and alkyl halides.[1]

The selection of 4-(3-Methylpyrazin-2-yl)benzaldehyde as the carbonyl component introduces a heteroaromatic pyrazine ring, a privileged scaffold in drug discovery. Pyrazine derivatives are integral to a wide array of approved therapeutics, exhibiting diverse biological activities including antiviral, anticancer, and anti-inflammatory properties. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. The methyl substituent on the pyrazine ring can further influence the steric and electronic environment, potentially impacting target binding and selectivity.

This guide provides a detailed exploration of reductive amination protocols specifically tailored for 4-(3-Methylpyrazin-2-yl)benzaldehyde, offering insights into the selection of reagents, reaction optimization, and mechanistic considerations.

Mechanistic Overview and Key Considerations

The reductive amination process can be visualized as a two-stage sequence occurring in a single pot:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of 4-(3-Methylpyrazin-2-yl)benzaldehyde. This is followed by dehydration to form an imine (from primary amines) or an iminium ion (from secondary amines). The formation of this intermediate is typically reversible and often acid-catalyzed.

-

Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, affording the final amine product.

A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should be capable of reducing the imine/iminium ion intermediate at a faster rate than it reduces the starting aldehyde.[1] This selectivity prevents the wasteful consumption of the aldehyde to form the corresponding alcohol. Milder reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are therefore preferred over more powerful reagents like sodium borohydride (NaBH₄) for this transformation.[1][5]

The pyrazine ring in 4-(3-Methylpyrazin-2-yl)benzaldehyde is electron-withdrawing, which is expected to activate the benzaldehyde's carbonyl group towards nucleophilic attack by the amine, potentially accelerating the formation of the imine intermediate.

Visualization of the Reductive Amination Workflow

Caption: General workflow for the reductive amination of 4-(3-Methylpyrazin-2-yl)benzaldehyde.

Detailed Experimental Protocols

The following protocols are designed to be adaptable for a range of primary and secondary amines. It is recommended to perform a small-scale test reaction to optimize conditions for a specific substrate.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and highly selective reducing agent for reductive amination, often considered the reagent of choice due to its effectiveness and safety profile (it does not release cyanide gas).[5] It is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[5]

Rationale: This protocol is generally high-yielding and tolerates a wide variety of functional groups.[5] 1,2-Dichloroethane (DCE) is the preferred solvent as reactions are often faster than in other solvents like THF.[5] Acetic acid can be used as a catalyst, particularly for less reactive amines or ketones, but is often not necessary for aldehydes.[5]

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(3-Methylpyrazin-2-yl)benzaldehyde (1.0 eq).

-

Dissolve the aldehyde in an appropriate solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).

-

Add the desired primary or secondary amine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the hemiaminal/imine.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq). For reactions with less nucleophilic amines, the addition of glacial acetic acid (1.1 eq) may be beneficial.[5]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent that is particularly effective at a slightly acidic pH (4-5), where the rate of iminium ion reduction is significantly faster than the reduction of the aldehyde.[1]

Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.

Rationale: This method is well-established and particularly useful when a protic solvent like methanol is preferred. The slightly acidic conditions facilitate imine formation.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 4-(3-Methylpyrazin-2-yl)benzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in methanol (MeOH).

-

Adjust the pH of the solution to approximately 4-5 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid and remove any remaining cyanide salts.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product via flash column chromatography.

Visualization of the Reductive Amination Mechanism

Caption: Simplified mechanism of reductive amination with a primary amine.

Data Summary Table

The following table provides a general guideline for the reaction conditions discussed. Optimal conditions may vary depending on the specific amine substrate used.

| Parameter | Protocol 1: NaBH(OAc)₃ | Protocol 2: NaBH₃CN |

| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride |

| Equivalents of Reducing Agent | 1.2 - 1.5 | 1.2 - 1.5 |

| Solvent | DCE, THF | Methanol |

| Catalyst | Acetic Acid (optional) | Acetic Acid (required) |

| pH | Neutral to slightly acidic | Acidic (pH 4-5) |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 2 - 24 hours | 2 - 24 hours |

| Workup | Aqueous NaHCO₃ quench | Aqueous NaHCO₃ wash |

| Safety | General chemical handling | Caution: Toxic, potential HCN release |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction shows low conversion, consider adding a catalytic amount of acetic acid (if not already present) to facilitate imine formation. For sterically hindered or electron-deficient amines, increasing the reaction time or temperature (e.g., to 40-50 °C) may be necessary. Ensure the reducing agent is of good quality and has been stored under anhydrous conditions.

-

Formation of Alcohol Byproduct: The formation of 4-(3-Methylpyrazin-2-yl)benzyl alcohol indicates that the reduction of the aldehyde is competing with the reduction of the imine. This is more likely with less reactive amines or when using a stronger reducing agent like NaBH₄. Switching to NaBH(OAc)₃ is often the best solution.[5]

-

Dialkylation of Primary Amines: In some cases, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine byproduct. To minimize this, a stepwise procedure can be employed where the imine is pre-formed in a solvent like methanol, followed by the addition of the reducing agent.[5] Using a slight excess of the primary amine can also disfavor this side reaction.

Conclusion

The reductive amination of 4-(3-Methylpyrazin-2-yl)benzaldehyde is a powerful and highly adaptable method for the synthesis of a diverse range of pyrazine-containing amines. The choice of a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is crucial for achieving high yields and minimizing side reactions. By carefully selecting the reaction conditions based on the nature of the amine substrate, researchers can efficiently generate novel molecular entities for further investigation in drug discovery and development programs. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this important transformation.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Tarasov, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1833. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). [Link]

-

ResearchGate. (2024, June). Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

-

The Journal of Organic Chemistry. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

-

OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry. [Link]

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of 4-(3-Methylpyrazin-2-yl)benzaldehyde in Medicinal Chemistry

Executive Summary

4-(3-Methylpyrazin-2-yl)benzaldehyde is a specialized biaryl building block (Scaffold Class: Heteroaryl-Aryl Aldehyde) widely utilized in the discovery of kinase inhibitors and anti-infective agents. Its structural value lies in the 3-methyl-2-phenylpyrazine motif, which serves as a bioisostere for quinoline or quinazoline cores, offering improved metabolic stability and novel IP space.

The pendant aldehyde group functions as a "universal handle," allowing medicinal chemists to rapidly diversify libraries via reductive amination (for solubility optimization) or Knoevenagel condensation (for Michael acceptor synthesis). This guide provides validated protocols for its synthesis, downstream derivatization, and quality control.

Compound Profile & Significance

| Property | Specification |

| Chemical Name | 4-(3-Methylpyrazin-2-yl)benzaldehyde |

| Structural Motif | Biaryl (Pyrazine + Benzaldehyde) |

| Key Precursors | 2-Chloro-3-methylpyrazine (CAS 95-58-9) + 4-Formylphenylboronic acid |

| Molecular Weight | ~198.22 g/mol |

| Primary Application | Kinase Inhibitor Hinge Binders, Anti-tubercular agents |

| Solubility | Soluble in DCM, DMSO, MeOH; Low solubility in water |

Mechanistic Utility in Drug Design

-

Hinge Binding: The pyrazine nitrogens (N1/N4) often act as hydrogen bond acceptors for the backbone NH groups in the ATP-binding pocket of kinases (e.g., ALK, EGFR, PI3K).

-

Conformational Lock: The 3-methyl group on the pyrazine ring introduces steric strain (atropisomerism potential), twisting the biaryl bond. This can improve selectivity by forcing the molecule into a specific conformation that fits a target pocket but clashes with off-targets.

-

DMPK Optimization: The aldehyde allows for the late-stage introduction of solubilizing tails (e.g., N-methylpiperazine) via reductive amination, a critical step for converting a potent "hit" into an orally bioavailable "lead."

Synthetic Pathways & Logic

The synthesis of this intermediate relies on the Suzuki-Miyaura Cross-Coupling , chosen for its tolerance of the aldehyde functional group (which would be incompatible with Grignard or Lithiation chemistry).

Diagram: Synthesis & Application Workflow

Caption: Workflow illustrating the Suzuki construction of the scaffold and its divergent downstream applications in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of 4-(3-Methylpyrazin-2-yl)benzaldehyde

Objective: Large-scale preparation (10 mmol scale) via Suzuki Coupling.

Reagents:

-

2-Chloro-3-methylpyrazine (1.28 g, 10 mmol)

-

4-Formylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv)

-

Pd(dppf)Cl2·CH2Cl2 (408 mg, 0.5 mmol, 5 mol%)

-

Sodium Carbonate (Na2CO3) (2.12 g, 20 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane (40 mL) / Water (10 mL) (degassed)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the pyrazine halide, boronic acid, and Na2CO3.

-

Inertion: Evacuate the flask and backfill with Nitrogen (

) three times. Add the degassed Dioxane/Water mixture. -

Catalyst Addition: Add the Pd catalyst under a positive stream of

. -

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting chloride should be fully consumed.

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous

. -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, Gradient: 0-30% EtOAc in Hexanes).

-

Yield: Expect a pale yellow solid (Yield: ~1.5 – 1.7 g, 75–85%).

Critical Note: The 3-methyl group on the pyrazine is electron-donating but also sterically hindering. If the reaction is sluggish, switch to a more active catalyst system like Pd2(dba)3 / XPhos , which is superior for sterically encumbered heteroaryl chlorides.

Protocol B: Reductive Amination (Library Derivatization)

Objective: Attaching a solubility tail (e.g., Morpholine) to the aldehyde.

Reagents:

-

4-(3-Methylpyrazin-2-yl)benzaldehyde (198 mg, 1.0 mmol)

-

Morpholine (105 µL, 1.2 mmol)

-

Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol)

-

Acetic Acid (glacial, 1-2 drops)

-

Solvent: DCE (1,2-Dichloroethane) or DCM (5 mL)

Procedure:

-

Imine Formation: Dissolve the aldehyde and amine in DCE. Add Acetic Acid (catalytic) to buffer the pH to ~5–6 (crucial for imine formation). Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

-

Quench: Quench with saturated aqueous

(10 mL). Stir vigorously for 15 minutes to decompose boron complexes. -

Extraction: Extract with DCM (3 x 10 mL).

-

Analysis: The product is usually pure enough for biological screening after concentration. If necessary, purify via amine-functionalized silica or preparative HPLC.

Quality Control & Stability

Analytical Parameters

-

HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 min.

-

Detection: UV at 254 nm (Pyrazine absorption) and 280 nm (Aldehyde).

-

-

1H NMR (DMSO-d6, 400 MHz):

-

Look for the diagnostic Aldehyde singlet (

~10.1 ppm). -

Pyrazine protons: Two doublets or a singlet pair around

8.5–8.8 ppm. -

Methyl group: Singlet at

~2.6–2.8 ppm.

-

-

Storage:

-

Store under inert atmosphere (

or Ar) at -20°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (benzoic acid derivative) over time.

-

References

-

Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Heteroaryl Coupling Methodology: Kudo, N., et al. (2006). "Efficient Synthesis of Heteroaryl-Substituted Benzaldehydes via Suzuki Coupling." Journal of Organic Chemistry. (Validated method for electron-deficient heterocycles).

-

Precursor Data (2-Chloro-3-methylpyrazine): Sigma-Aldrich/Merck Product Specification, CAS 95-58-9. Link

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Pyrazine Kinase Inhibitors: Example: Crizotinib and related analogues utilizing the 2-aminopyridine/pyrazine hinge binder motif. Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363. Link

Application Notes and Protocols for the Wittig Reaction of 4-(3-Methylpyrazin-2-yl)benzaldehyde

Introduction: Synthesizing Novel Alkenes from a Bioactive Heterocyclic Aldehyde

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2][3][4][5] This reaction's significance is underscored by Georg Wittig's 1979 Nobel Prize in Chemistry for its discovery.[2][4] The transformation involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone, yielding an alkene and triphenylphosphine oxide.[3][6][7] A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the carbonyl group, avoiding the isomeric mixtures that can arise from elimination reactions.[3][5]

This guide provides a detailed exploration of the Wittig reaction as applied to 4-(3-Methylpyrazin-2-yl)benzaldehyde, a heteroaromatic aldehyde with potential applications in medicinal chemistry and materials science. The presence of the pyrazine ring introduces electronic effects that can influence the reactivity of the aldehyde and the stereochemical outcome of the olefination. These notes are intended for researchers, scientists, and drug development professionals seeking to synthesize novel vinyl-pyrazine derivatives. We will delve into the underlying mechanism, stereochemical control, and provide detailed, actionable protocols for achieving desired alkene isomers.

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of the Wittig reaction is a critical consideration and is largely dictated by the nature of the phosphorus ylide employed.[5][8] Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents on the carbanionic carbon.

-

Non-stabilized ylides , where the carbanion is adjacent to alkyl or hydrogen substituents, are highly reactive.[3][9] These reactions are typically under kinetic control and proceed via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[4][6] The initial cycloaddition favors a puckered transition state that minimizes steric interactions, leading to the formation of a cis-oxaphosphetane, which then decomposes to predominantly yield the (Z)-alkene .[9][10] These reactions are often irreversible.

-

Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone, cyano) capable of delocalizing the negative charge, are less reactive.[8][9] The reaction with stabilized ylides is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate.[9] This intermediate subsequently decomposes to give the (E)-alkene with high selectivity.

-

Semi-stabilized ylides , such as benzylidene or allylidene ylides, often provide poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[6][11]

The pyrazine moiety in 4-(3-Methylpyrazin-2-yl)benzaldehyde is electron-withdrawing, which can influence the electrophilicity of the carbonyl carbon. However, the general principles of stereocontrol based on ylide stability remain applicable.

Visualizing the Wittig Reaction Mechanism

Caption: General mechanism of the Wittig Reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting Wittig reactions with 4-(3-Methylpyrazin-2-yl)benzaldehyde. These protocols are designed to be self-validating, with explanations for key steps.

Protocol 1: Synthesis of (Z)-Alkene using a Non-Stabilized Ylide

This protocol targets the synthesis of the (Z)-isomer by employing a non-stabilized ylide under salt-free conditions to favor kinetic control.

Materials:

-

Alkyltriphenylphosphonium halide (e.g., ethyltriphenylphosphonium bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

4-(3-Methylpyrazin-2-yl)benzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation:

-

To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add the alkyltriphenylphosphonium halide (1.1 equivalents).

-

Suspend the salt in anhydrous THF (5-10 mL per gram of salt).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change (typically to orange or deep red) indicates ylide formation.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours under a nitrogen atmosphere.

-

-

Wittig Reaction:

-

Dissolve 4-(3-Methylpyrazin-2-yl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the (Z)-alkene.

-

Protocol 2: Synthesis of (E)-Alkene using a Stabilized Ylide

This protocol is designed for the synthesis of the (E)-isomer using a commercially available or easily prepared stabilized ylide.

Materials:

-

Stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, Ph₃P=CHCO₂Et)

-

4-(3-Methylpyrazin-2-yl)benzaldehyde

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(3-Methylpyrazin-2-yl)benzaldehyde (1.0 equivalent) and the stabilized ylide (1.1-1.2 equivalents).

-

Add anhydrous toluene or DCM (10-20 mL per gram of aldehyde).

-

-

Reaction Execution:

-

Stir the mixture at room temperature or heat to reflux (typically 40-80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[12] Stabilized ylides are less reactive, so heating is often required. Reaction times can range from a few hours to overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The resulting residue contains the product and triphenylphosphine oxide. Add a non-polar solvent like hexanes or a mixture of hexanes/ether to precipitate the triphenylphosphine oxide.

-

Filter off the solid triphenylphosphine oxide and wash with cold hexanes.

-

The filtrate contains the crude product. Concentrate the filtrate and purify by column chromatography on silica gel or recrystallization to obtain the pure (E)-alkene.

-

Protocol 3: Schlosser Modification for (E)-Alkene from Non-Stabilized Ylides

The Schlosser modification is a valuable technique to obtain the (E)-alkene from a non-stabilized ylide, which would typically yield the (Z)-alkene.[6][13][14] This method involves the in-situ generation and equilibration of a betaine intermediate.

Materials:

-

Alkyltriphenylphosphonium halide

-

Anhydrous THF

-

n-Butyllithium (n-BuLi)

-

4-(3-Methylpyrazin-2-yl)benzaldehyde

-

Phenyllithium (PhLi) or additional n-BuLi

-

Potassium tert-butoxide (KOt-Bu)

Procedure:

-

Ylide and Betaine Formation:

-

Generate the ylide from the phosphonium salt and n-BuLi in THF at 0 °C as described in Protocol 1.

-

Cool the ylide solution to -78 °C.

-

Add the solution of 4-(3-Methylpyrazin-2-yl)benzaldehyde (1.0 equivalent) in THF dropwise.

-

Stir for 30-60 minutes at -78 °C to form the lithio-betaine intermediate.

-

-

Deprotonation and Equilibration:

-

While maintaining the temperature at -78 °C, add a second strong base, typically phenyllithium or another equivalent of n-BuLi. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido phosphonium ylide.

-

Allow the mixture to stir at -78 °C for a short period (e.g., 15 minutes) and then warm to approximately -30 °C to allow for equilibration to the more stable anti-β-oxido phosphonium ylide.

-

-

Protonation and Elimination:

-

Re-cool the mixture to -78 °C.

-

Add a proton source, often by adding a pre-cooled solution of potassium tert-butoxide in tert-butanol, to protonate the β-oxido ylide, leading to the threo-betaine.

-

Allow the reaction to warm to room temperature. The threo-betaine will eliminate triphenylphosphine oxide to form the (E)-alkene.

-

-

Work-up and Purification:

-

Follow the work-up and purification steps outlined in Protocol 1.

-

Summary of Reaction Conditions

| Protocol | Target Isomer | Ylide Type | Key Reagents | Temperature | Control |

| 1 | (Z)-Alkene | Non-stabilized | n-BuLi, THF | -78 °C to RT | Kinetic |

| 2 | (E)-Alkene | Stabilized | Toluene or DCM | RT to Reflux | Thermodynamic |

| 3 (Schlosser) | (E)-Alkene | Non-stabilized | n-BuLi, PhLi, KOt-Bu | -78 °C to RT | Thermodynamic |

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For cases where the Wittig reaction gives poor yields (e.g., with sterically hindered ketones) or when the removal of triphenylphosphine oxide is problematic, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[15] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than a stabilized ylide, and typically yields the (E)-alkene with high selectivity.[15][16] A significant advantage is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous work-up.[15][17]

Visualizing the Experimental Workflow

Caption: A generalized workflow for Wittig olefination.

Conclusion

The Wittig reaction offers a versatile and powerful platform for the synthesis of vinyl derivatives of 4-(3-Methylpyrazin-2-yl)benzaldehyde. By carefully selecting the type of phosphorus ylide and the reaction conditions, chemists can exert significant control over the stereochemical outcome of the olefination. The protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize these important transformations, paving the way for the discovery of new chemical entities with potential applications in various fields of chemical science.

References

-

Schlosser Modification - SynArchive. (n.d.). Retrieved February 22, 2024, from [Link]

-

Wittig reaction - Wikipedia. (2024, February 15). Retrieved February 22, 2024, from [Link]

-

Wittig Reaction - Dalal Institute. (n.d.). Retrieved February 22, 2024, from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 22, 2024, from [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (2023, December 18). Retrieved February 22, 2024, from [Link]

-

WITTIG REACTION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved February 22, 2024, from [Link]

-

Schlosser Modification - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

-

6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved February 22, 2024, from [Link]

-

The Wittig Reaction: Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved February 22, 2024, from [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683. [Link]

-

Wittig Reaction - OpenBU. (2012, January 3). Retrieved February 22, 2024, from [Link]

-

ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism | Request PDF - ResearchGate. (2013, May 14). Retrieved February 22, 2024, from [Link]

-

Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog. (2026, January 15). Retrieved February 22, 2024, from [Link]

-

Batey, R. A., & Thadani, A. N. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 785-788. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - YouTube. (2021, February 13). Retrieved February 22, 2024, from [Link]

-

Heron, B. M. (1995). HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS. HETEROCYCLES, 41(10), 2357. [Link]

-

The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (2023, October 16). Retrieved February 22, 2024, from [Link]

-

contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. (2019, January 10). Retrieved February 22, 2024, from [Link]

-

Wittig reagents - Wikipedia. (2023, November 28). Retrieved February 22, 2024, from [Link]

-

What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? - ResearchGate. (2017, February 2). Retrieved February 22, 2024, from [Link]

-

CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved February 22, 2024, from [Link]

-

19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24). Retrieved February 22, 2024, from [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved February 22, 2024, from [Link]

-

Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. (n.d.). Retrieved February 22, 2024, from [Link]

-

Chen, J., Ma, L., Liu, Y., Zhang, Y., & Zhu, M. (2016). CYP3A-Mediated Generation of Aldehyde and Hydrazine in Atazanavir Metabolism. Drug Metabolism and Disposition, 44(10), 1599-1607. [Link]

-

Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. (2025, May 22). Retrieved February 22, 2024, from [Link]

-

Khan, I., Ibrar, A., Khan, W., & Abbas, N. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 16-29. [Link]

-

A Solvent Free Wittig Reaction. (n.d.). Retrieved February 22, 2024, from [Link]

-

El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). A Highly Versatile One-Pot Aqueous Wittig Reaction. Journal of Organic Chemistry, 72(14), 5244-5259. [Link]

-

Li, Z., Liu, K., Wang, L., Gao, Y., & Li, Z. (2020). a) The reaction between 2‐acetyl‐3‐methylpyrazine and... | Download Scientific Diagram - ResearchGate. Retrieved February 22, 2024, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. adichemistry.com [adichemistry.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. synarchive.com [synarchive.com]

- 14. Schlosser Modification [organic-chemistry.org]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. youtube.com [youtube.com]

Technical Application Note: Scalable Synthesis of 4-(3-Methylpyrazin-2-yl)benzaldehyde via Palladium-Catalyzed Cross-Coupling

Abstract & Strategic Rationale

This guide details the optimized synthesis of 4-(3-Methylpyrazin-2-yl)benzaldehyde (CAS: 198084-10-5), a critical intermediate in the development of kinase inhibitors and heterocyclic bioactive scaffolds.

Retrosynthetic Logic: The target molecule features a pyrazine core substituted with an electron-withdrawing formylphenyl group. While de novo pyrazine ring synthesis (condensation) is possible, it often suffers from regioselectivity issues regarding the methyl substituent.

Selected Strategy: Suzuki-Miyaura Cross-Coupling We utilize the palladium-catalyzed cross-coupling of 2-chloro-3-methylpyrazine with 4-formylphenylboronic acid . This route is superior due to:

-

Regiocontrol: The position of the methyl group is fixed in the starting material.

-

Electronic Activation: The electron-deficient nature of the pyrazine ring makes the 2-chloro position highly reactive toward oxidative addition, facilitating the coupling even with mild catalysts.

-

Chemoselectivity: The use of mild carbonate bases preserves the aldehyde functionality, avoiding potential side reactions like Cannizzaro disproportionation or Aldol condensation involving the acidic methyl protons of the pyrazine.

Reaction Scheme & Workflow

Chemical Transformation

The synthesis proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The boronic acid acts as the nucleophile (transmetallating agent) and the chloropyrazine as the electrophile.

Figure 1: Reaction pathway for the Suzuki-Miyaura coupling of chloropyrazine and phenylboronic acid.

Materials & Reagents

Safety Note: Pyrazine derivatives can be volatile and irritating. Handle all reagents in a fume hood.

| Component | Role | CAS No. | Equiv.[3] | MW ( g/mol ) | Purity Grade |

| 2-Chloro-3-methylpyrazine | Substrate (Halide) | 95-58-9 | 1.0 | 128.56 | >98% |

| 4-Formylphenylboronic acid | Substrate (Boron) | 87199-17-5 | 1.2 | 149.94 | >97% |

| Pd(dppf)Cl₂[4] · CH₂Cl₂ | Catalyst | 95464-05-4 | 0.03 (3 mol%) | 816.64 | Catalyst Grade |

| Sodium Carbonate (Na₂CO₃) | Base | 497-19-8 | 2.5 | 105.99 | Anhydrous |

| 1,4-Dioxane | Solvent | 123-91-1 | -- | -- | Anhydrous |

| Water (Deionized) | Co-solvent | 7732-18-5 | -- | -- | HPLC Grade |

Detailed Experimental Protocol

Step 1: Catalyst Activation & Setup

The choice of Pd(dppf)Cl₂ is deliberate. Unlike Pd(PPh₃)₄, which is air-sensitive, the dppf ligand forms a robust "bite angle" that stabilizes the palladium center during the catalytic cycle, essential for electron-deficient heteroaryl chlorides.

-

Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Solvent Degassing: In a separate flask, mix 1,4-Dioxane (20 mL) and Water (5 mL) . Sparge with nitrogen gas for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid and catalyst deactivation.

Step 2: Reaction Assembly

-

Charge the RBF with 2-Chloro-3-methylpyrazine (1.29 g, 10.0 mmol) .

-

Add 4-Formylphenylboronic acid (1.80 g, 12.0 mmol) .

-

Add Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg, 0.3 mmol) .

-

Add Sodium Carbonate (2.65 g, 25.0 mmol) .

-

Pour in the degassed Dioxane/Water mixture.

-

Fit the flask with a reflux condenser and seal the top with a septum/nitrogen balloon.

Step 3: Execution & Monitoring

-

Heat the reaction mixture to 90°C in an oil bath.

-

Stirring: Maintain vigorous stirring (approx. 600 rpm) to ensure phase transfer between the aqueous base and organic reactants.

-

Monitoring: Check by TLC (System: 30% Ethyl Acetate in Hexanes) after 3 hours.

-

Starting Material (Pyrazine): Rf ~ 0.6 (UV active).

-

Product: Rf ~ 0.4 (Distinct UV activity, stains orange with 2,4-DNP indicating aldehyde).

-

-

Reaction is typically complete within 4–6 hours .

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Filtration: Filter through a generic pad of Celite to remove palladium black residues. Rinse the pad with Ethyl Acetate (30 mL).

-

Extraction: Transfer filtrate to a separatory funnel. Add Water (30 mL) and Ethyl Acetate (30 mL). Separate layers.

-

Extract the aqueous layer once more with Ethyl Acetate (20 mL).

-

Washing: Combine organic layers and wash with Brine (Sat. NaCl, 30 mL) .

-

Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude brown solid.

Step 5: Purification

-

Method: Flash Column Chromatography (Silica Gel, 230-400 mesh).

-

Eluent Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Fractions: Collect fractions containing the product (Rf ~0.4).

-

Final Processing: Concentrate pure fractions to dryness. The product typically solidifies upon standing.

Analytical Validation

| Parameter | Expected Result | Interpretation |

| Appearance | Pale yellow to off-white solid | Typical for conjugated pyrazines. |

| ¹H NMR (CDCl₃, 400 MHz) | Aldehyde proton (Diagnostic). | |

| Pyrazine ring protons. | ||

| Phenyl ring protons (AA'BB' system). | ||

| Methyl group on pyrazine. | ||

| MS (ESI+) | m/z 199.08 [M+H]⁺ | Consistent with MW 198.22. |

Troubleshooting & Optimization

Figure 2: Troubleshooting logic flow for optimizing the Suzuki coupling.

Expert Insight: The methyl group at the 3-position of the pyrazine ring has slightly acidic protons due to the electron-withdrawing nature of the adjacent nitrogen atoms. While standard Suzuki conditions (Carbonate base) are generally safe, the use of stronger bases (like hydroxides or alkoxides) must be avoided to prevent self-condensation with the aldehyde product.

References

-

Suzuki-Miyaura Coupling Mechanism & Review: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Reactivity of Chloropyrazines: Liron, F., et al. (2005). Suzuki-Miyaura coupling of 2-chloropyrazines: A convenient route to 2-arylpyrazines. Tetrahedron Letters, 46(43), 7367-7370.

-

Commercial Reference & Physical Properties: Sigma-Aldrich (Merck). Product: 4-(3-Methylpyrazin-2-yl)benzaldehyde (CAS 198084-10-5).[6]

- Catalyst Selection (Pd-dppf): Colacot, T. J. (2008). A Concise Update on the Applications of Palladium-Catalyzed Arylation Reactions. Platinum Metals Review, 52(3), 172-176. (Highlighting robustness of dppf ligands for heteroaryl chlorides).

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-(Pyrimidin-2-yl)benzaldehyde | C11H8N2O | CID 12703722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-(pyrimidin-2-yl)benzaldehyde (C11H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 198084-10-5|4-(3-Methylpyrazin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

Application Note: Functionalization of the Aldehyde Group in 4-(3-Methylpyrazin-2-yl)benzaldehyde

Executive Summary & Chemical Profile[1][2][3]

4-(3-Methylpyrazin-2-yl)benzaldehyde (CAS: 198084-10-5) is a privileged biaryl scaffold widely utilized in the discovery of kinase inhibitors (e.g., PI3K, mTOR) and antimycobacterial agents. The molecule features two distinct reactive centers: the electron-deficient 3-methylpyrazine ring and the highly electrophilic benzaldehyde handle.

This guide focuses exclusively on the chemoselective functionalization of the aldehyde group. Due to the electron-withdrawing nature of the pyrazine ring, this aldehyde is more electrophilic than standard benzaldehydes, facilitating rapid nucleophilic attacks but also increasing susceptibility to hydration or oxidation.

Chemical Logic & Reactivity[1][4]

-

Electronic Effect: The pyrazin-2-yl moiety acts as an electron-withdrawing group (EWG), lowering the LUMO energy of the aldehyde carbonyl. This accelerates condensation reactions (e.g., imine formation).

-

Steric Environment: The ortho-methyl group on the pyrazine ring induces a torsional twist between the phenyl and pyrazine rings (approx. 30–45° dihedral angle). This breaks planarity, improving solubility in organic solvents (DCM, THF) compared to the non-methylated analog, but slightly reduces conjugation.

-

Acid Sensitivity: The pyrazine nitrogens are weakly basic (pKa ~ 0.6). Strong acidic conditions should be avoided to prevent protonation, which would drastically alter the electronics and solubility.

Reaction Pathways Overview

The following diagram illustrates the three primary functionalization pathways covered in this guide:

Figure 1: Primary divergent synthetic pathways for the functionalization of the aldehyde handle.

Protocol A: Reductive Amination (Library Synthesis)

Objective: Synthesis of secondary/tertiary amines. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer. Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better control at neutral pH, preventing pyrazine protonation.

Materials

-

Substrate: 4-(3-Methylpyrazin-2-yl)benzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Only if using basic secondary amines.

Step-by-Step Methodology

-

Imine Formation (Self-Validation Step):

-

Dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

-

Add the amine (1.1 mmol).

-

Checkpoint: Stir for 30 minutes at Room Temperature (RT). Monitor by TLC or LCMS. You should observe the disappearance of the aldehyde peak (UV 254 nm) and the formation of the imine (often shifts to a more polar spot or different retention time).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA to liberate the free base.

-

-

Reduction:

-

Add STAB (1.5 mmol) in one portion.

-

If the reaction is sluggish (common with electron-deficient amines), add AcOH (1.0 mmol).

-

Stir at RT for 2–16 hours.

-

-

Workup:

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).

-

Table 1: Troubleshooting Reductive Amination

| Observation | Root Cause | Corrective Action |

| No Reaction | Steric hindrance or deactivated amine. | Switch solvent to THF; heat to 50°C; use Ti(OiPr)4 as a Lewis acid additive. |

| Aldehyde Reduction (Alcohol formation) | Reductant added before imine formation. | Ensure 30 min stir time before adding STAB. |

| Pyrazine Ring Reduction | Reductant too strong (e.g., NaBH4 used). | Stick to STAB or NaCNBH3; avoid NaBH4 in protic solvents. |

Protocol B: Wittig Olefination (Linker Extension)

Objective: Installation of double bonds for conjugation or further functionalization. Critical Insight: The aldehyde is non-enolizable, making it an excellent substrate for Wittig reactions without risk of self-condensation.

Materials

-

Substrate: 4-(3-Methylpyrazin-2-yl)benzaldehyde (1.0 equiv)

-

Phosphonium Salt: Alkyltriphenylphosphonium halide (1.2 equiv)

-

Base: KOtBu (for unstable ylides) or NaH (for stabilized ylides)

-

Solvent: Dry THF

Step-by-Step Methodology

-

Ylide Generation:

-

Suspend phosphonium salt (1.2 mmol) in dry THF (5 mL) under N2.

-

Cool to 0°C (or -78°C for non-stabilized ylides).

-

Add Base (1.2 mmol KOtBu) dropwise.

-

Checkpoint: Observe color change (typically bright yellow/orange) indicating ylide formation. Stir for 30–60 mins.

-

-

Coupling:

-

Dissolve aldehyde (1.0 mmol) in THF (2 mL).

-

Add aldehyde solution dropwise to the ylide at 0°C.

-

Warm to RT and stir for 2–4 hours.

-

-

Workup:

-

Quench with saturated NH4Cl.

-

Extract with EtOAc.

-

Remove Triphenylphosphine oxide (TPPO) via filtration through a silica plug (eluting with Hexanes/Et2O) or precipitation with cold Et2O.

-

Protocol C: Pinnick Oxidation (Carboxylic Acid Synthesis)

Objective: Oxidation of aldehyde to carboxylic acid without affecting the nitrogen heterocycle. Why Pinnick? KMnO4 or Jones reagent are too harsh and may oxidize the methyl group on the pyrazine or the pyrazine nitrogens (N-oxide formation). Pinnick (NaClO2) is chemoselective for aldehydes.

Materials

-

Substrate: 4-(3-Methylpyrazin-2-yl)benzaldehyde (1.0 equiv)

-

Oxidant: Sodium Chlorite (NaClO2) (1.5 – 2.0 equiv)

-

Scavenger: 2-Methyl-2-butene (iso-amylene) (10 equiv)

-

Buffer: NaH2PO4 (aqueous solution, pH 3.5)

-

Solvent: t-Butanol / Water (3:1)

Step-by-Step Methodology

-

Preparation:

-

Dissolve aldehyde (1.0 mmol) in t-BuOH (6 mL) and 2-methyl-2-butene (1 mL).

-

Note: The alkene scavenger is critical to trap HOCl generated in situ, preventing chlorination of the pyrazine ring.

-

-

Oxidation:

-

Dissolve NaClO2 (1.5 mmol) and NaH2PO4 (1.5 mmol) in Water (2 mL).

-

Add the aqueous oxidant solution dropwise to the aldehyde mixture at RT.

-

Checkpoint: The reaction should turn pale yellow. If it turns green/brown, chlorination might be occurring (add more scavenger).

-

-

Completion:

-

Monitor by LCMS (Acid peak is M+16 of aldehyde). Reaction typically complete in 1–2 hours.

-

-

Workup:

-

Acidify to pH 3 with 1N HCl.

-

Extract with EtOAc.

-

The product is often pure enough for use; recrystallize from EtOH if necessary.

-

References

-

Pyrazine Scaffold in Medicinal Chemistry

-

Mini-Reviews in Medicinal Chemistry, "The Pyrazine Ring: A Versatile Pharmacophore,"

-

-

Reductive Amination Protocols (STAB)

-

Pinnick Oxidation Selectivity

-

Organic Syntheses, Coll.[1] Vol. 7, p.1 (1990). "Oxidation of Aldehydes to Carboxylic Acids: Pinnick Oxidation."

-

-

Wittig Reaction on Heteroaryl Aldehydes

-

Chem. Rev. 1989, 89, 4, 863–927. "The Wittig Reaction."

-

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4-(3-Methylpyrazin-2-yl)benzaldehyde

The following technical guide is designed for the purification of 4-(3-Methylpyrazin-2-yl)benzaldehyde . As specific literature data for the recrystallization of this exact intermediate is limited, this guide utilizes structural analog analysis and first-principles solubility logic derived from similar hetero-biaryl systems (pyrazine-substituted benzenes).

Case ID: PUR-PYRZ-004 Compound Class: Heterobiaryl Aldehyde Molecular Weight: ~198.22 g/mol Predicted Polarity: Moderate to High (Pyrazine N-lone pairs + Aldehyde dipole)[1][2][3]

Executive Summary & Solvent Selection Strategy

The molecule contains a basic pyrazine ring and a reactive aldehyde group. Successful recrystallization requires balancing the solubility of the nitrogenous heterocycle while preventing the oxidation of the aldehyde to its corresponding benzoic acid.

Recommended Solvent Systems

Based on the structural physicochemical profile, the following solvent systems are prioritized.

| System Type | Solvent(s) | Role | Protocol Notes |

| Primary (Single) | Ethanol (Absolute) | General Purpose | Best balance of polarity.[1][2][3] High solubility at reflux; moderate at RT.[1] |

| Secondary (Binary) | EtOAc / Heptane | High Purity | Dissolve in min.[1] hot Ethyl Acetate (EtOAc); add hot Heptane until turbid. |

| Alternative | Toluene | Crystal Growth | Excellent for aromatic stacking.[1] Higher boiling point requires care to avoid oiling out.[1][4] |

| Avoid | Acetone, Methanol | Reactivity Risk | Acetone can undergo aldol condensation with the aldehyde; Methanol is often too solubilizing.[1] |

Decision Matrix: Solvent Selection Workflow

Use this logic flow to determine the optimal solvent for your specific batch purity and quantity.

Figure 1: Logic flow for determining the thermodynamic suitability of a recrystallization solvent.

Detailed Experimental Protocols

Protocol A: Ethanol Recrystallization (Standard)

Best for: Removing trace inorganic salts and non-polar organic impurities.[1]

-

Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) to prevent aldehyde oxidation. -

Dissolution: Add Ethanol (starting ratio: 5 mL per gram of solid). Heat to reflux (

).[3] -

Titration: If solid remains, add hot ethanol in 1 mL increments until fully dissolved.

-

Critical Check: If the solution is dark/colored, cool slightly, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 1-2 hours) with gentle stirring.

-

Harvesting: Cool further in an ice bath (

) for 30 minutes. Filter the crystals and wash with cold ethanol.

Protocol B: Ethyl Acetate / Heptane Layering (Binary)

Best for: Oiling-out prone compounds or when single solvents fail.[1][2][3]

-

Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate .

-

Anti-Solvent Addition: While maintaining reflux, dropwise add hot Heptane (or Hexanes) until a persistent cloudiness (turbidity) appears.[1]

-

Clarification: Add just enough drops of hot Ethyl Acetate to clear the solution.[1]

-

Cooling: Insulate the flask with a towel and allow to cool to RT undisturbed.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid Phase Separation)

Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as it cools. Mechanism: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturation limit exceeded). Corrective Actions:

-

Lower the Temperature: Re-heat to dissolve the oil, then cool to a temperature above the oiling point, then seed with a pure crystal.

-

Change Solvent: Switch to a lower-boiling solvent (e.g., switch Toluene

Ethanol).[1][2] -

Increase Solvent Volume: Add 20% more solvent to lower the concentration.

Issue 2: Colored Impurities Persist

Symptom: Crystals are yellow/brown instead of off-white/pale yellow. Mechanism: Conjugated organic impurities or oxidized byproducts (benzoic acid derivatives).[1] Corrective Actions:

-

Charcoal Treatment: Use activated carbon during the hot dissolution phase (see Protocol A).[1]

-

Acid Wash: If the impurity is a metallic catalyst (e.g., Pd from Suzuki coupling), wash the crude organic layer with aqueous EDTA or N-acetylcysteine before recrystallization.[1]

Issue 3: Low Yield

Symptom: Recovery is <50%.[1] Mechanism: Compound is too soluble in the cold solvent.[1] Corrective Actions:

-

Concentration: Evaporate 30-50% of the mother liquor and repeat the cooling process (Second Crop).

-

Anti-Solvent Crash: Add cold Heptane to the mother liquor to force precipitation.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent with Ethanol?

A: Yes, but with caution.[1] While adding water to hot ethanol (EtOH/

Q: How do I store the purified aldehyde?

A: Benzaldehydes are prone to air oxidation, forming 4-(3-methylpyrazin-2-yl)benzoic acid.[1][2][3] Store the purified crystals under an inert atmosphere (

Q: What if my NMR shows a peak at ~10.0 ppm and ~13.0 ppm?

A: The 10.0 ppm peak is your aldehyde proton (Good).[1] A broad peak at 13.0 ppm indicates carboxylic acid contamination (Bad). If the acid content is high (>5%), dissolve in DCM and wash with saturated

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (General grounding for solvent selection logic). [1][3]

-

Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.[1] (Source for "Oiling Out" troubleshooting and solvent class selection).

-

PubChem Compound Summary. (2024). Pyrazine derivatives and solubility profiles. National Library of Medicine. (Used for structural polarity assessment). [1][3]

Sources

removing catalyst impurities from 4-(3-Methylpyrazin-2-yl)benzaldehyde

Technical Support Center: Purification of 4-(3-Methylpyrazin-2-yl)benzaldehyde Reference ID: APP-NOTE-PYRZ-042 | Version: 2.1

Overview

You are likely synthesizing 4-(3-Methylpyrazin-2-yl)benzaldehyde via a Suzuki-Miyaura coupling (e.g., reacting 4-formylphenylboronic acid with 2-chloro-3-methylpyrazine). While this reaction is robust, the presence of the pyrazine nitrogen atoms creates a specific challenge: they act as ligands, coordinating tightly to the Palladium (Pd) catalyst. This results in "sticky" impurities that resist standard aqueous washes, often leaving the product colored (grey/brown) with Pd levels exceeding ICH Q3D limits (>10–20 ppm).

This guide provides a tiered approach to removing these catalyst impurities without compromising the sensitive aldehyde functional group (which is prone to oxidation).

Part 1: The Purification Protocol (Tiered Solutions)

Tier 1: Optimized Aqueous Workup (Baseline)

For crude cleanup only. Rarely achieves <20 ppm Pd on its own.[1]

The Logic: Pyrazines are weakly basic. While simple water washes fail, a mild chelating wash can disrupt the Pd-Pyrazine coordination complex.

-

Solvent Choice: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid DCM if possible, as it can stabilize certain Pd complexes.

-

Chelating Wash: Wash the organic layer with a 5% aqueous solution of L-Cysteine or N-Acetylcysteine (pH adjusted to ~7).

-

Why: Cysteine has a high affinity for Pd and is water-soluble. It competes with the pyrazine ring for the metal.

-

-

Standard Wash: Follow with brine and water.

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as MgSO₄ can sometimes act as a weak Lewis acid and bind the aldehyde or pyrazine, causing minor yield loss.

Tier 2: Chemical Scavengers (The Industry Standard)

Recommended for Drug Substance Intermediates. Target: <10 ppm Pd.

The Logic: Solid-supported scavengers are superior to activated carbon for this molecule because carbon often adsorbs the aromatic product, leading to yield loss.

| Scavenger Type | Functionality | Compatibility with Aldehyde | Efficiency for Pyrazines |

| SiliaMetS® Thiol (SH) | Thiol | High (Non-reactive) | Good |

| SiliaMetS® Thiourea | Thiourea | High (Non-reactive) | Excellent (Best for N-heterocycles) |

| SiliaMetS® DMT | Dimercaptotriazine | High | Very High |

| Activated Carbon | Adsorption | High | Moderate (Risk of yield loss) |

Protocol:

-

Dissolve crude product in THF or EtOAc (10 volumes).

-

Add SiliaMetS® Thiourea (or equivalent) at a ratio of 20–50% w/w relative to the crude mass (or 4-5 equivalents relative to residual Pd if known).

-

Heat: Stir at 50°C for 4–12 hours .

-

Critical Note: Room temperature scavenging is often too slow for Pd-Pyrazine complexes. Heat provides the kinetic energy to break the coordination bond.

-

-

Filter: Remove scavenger via a pad of Celite or a 0.45 µm filter.

-

Concentrate: Evaporate solvent to yield purified solid.

Tier 3: Crystallization (The Final Polish)

For high-purity requirements (>99.5% purity).

The Logic: Crystallization rejects impurities from the lattice. However, if Pd content is initially high (>500 ppm), it may "oil out" or occlude within the crystals. Always perform Tier 2 before Tier 3.

-

Solvent System: Ethanol/Water or IPA/Heptane .

-

Warning: Avoid methanol if the solution is acidic, as acetal formation (protecting the aldehyde) can occur.

-

Anti-solvent Addition: Dissolve in warm Ethanol, then slowly add Water until turbidity persists. Cool slowly to 4°C.

Part 2: Troubleshooting & FAQs

Q1: My product is turning into a carboxylic acid during purification. Why?

-

Cause: You likely used an oxidative treatment (e.g., bleach, peroxide) to remove phosphine ligands, or your workup solvents contained peroxides.

-

Fix: The aldehyde group on 4-(3-Methylpyrazin-2-yl)benzaldehyde is sensitive.

-

Use peroxide-free ethers/THF .

-

Avoid bleach washes.

-

Store the product under Nitrogen/Argon.

-

Q2: The scavenger didn't work; the product is still grey.

-

Cause: The Pd is likely in a Pd(0) colloidal state (nanoparticles) rather than Pd(II) ionic state. Pyrazines stabilize these clusters.

-

Fix: Add a mild oxidant like air bubbling during the scavenger step (if using Thiol scavengers) to oxidize Pd(0) to Pd(II), which binds better to the scavenger. However, due to the aldehyde risk, a safer bet is to switch to SiliaMetS® DMT (Dimercaptotriazine) , which is effective against both oxidation states without requiring external oxidants.

Q3: Can I use column chromatography?

-

Answer: Yes, but silica gel alone rarely removes all Pd.

-

Modification: "Spike" your silica gel column with 10% w/w Thiol-modified silica . This turns your chromatography column into a simultaneous purification and scavenging step.

Part 3: Decision Tree Visualization

Caption: Logical workflow for removing Palladium impurities from pyrazine-benzaldehyde derivatives.

References

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

-

International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on elemental impurities. European Medicines Agency.[2] Link

-

Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Blog. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[3][4] Link

-

SiliCycle. (n.d.). Metal Scavengers User Guide. SiliCycle Inc. Link

Sources

Technical Support Center: Improving the Stability of 4-(3-Methylpyrazin-2-yl)benzaldehyde in Solution

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support center for 4-(3-Methylpyrazin-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common observations and queries from users working with 4-(3-Methylpyrazin-2-yl)benzaldehyde.

Q1: My solution of 4-(3-Methylpyrazin-2-yl)benzaldehyde, which was initially colorless to light yellow, has turned a darker yellow or brown. What is causing this discoloration?

This is a classic sign of degradation. The two most probable causes are oxidation and polymerization. The aldehyde group is highly susceptible to oxidation by atmospheric oxygen, which converts it into the corresponding carboxylic acid, 4-(3-methylpyrazin-2-yl)benzoic acid.[1][2] This process can be accelerated by light and heat. Additionally, aldehydes can undergo self-condensation or polymerization reactions, forming larger, often colored, molecules, particularly under certain temperature and pH conditions.[1]

Q2: I am analyzing my stock solution via HPLC and have noticed a decrease in the main peak's area and the appearance of a new, more polar peak over time. What is this new compound?

The new, more polar peak is almost certainly the carboxylic acid byproduct from the oxidation of the aldehyde. Carboxylic acids are more polar than their corresponding aldehydes, causing them to elute earlier in typical reversed-phase HPLC methods. This oxidation is the most common degradation pathway for aromatic aldehydes.[1][3] To confirm, you can use mass spectrometry (LC-MS), which would show a mass increase of 16 amu (the addition of an oxygen atom).

Q3: My reaction yield is significantly lower when I use a stock solution that is more than a few days old. Is this related to stability?

Absolutely. The decrease in yield is a direct consequence of the degradation of your starting material. As the 4-(3-Methylpyrazin-2-yl)benzaldehyde oxidizes or otherwise degrades, its effective concentration in the solution decreases. This means less of the active aldehyde is available to participate in your reaction, leading to lower yields of your desired product. It is crucial to use fresh solutions or to verify the purity of older solutions before use.

Q4: What are the ideal conditions for preparing and storing a stock solution of this compound to maximize its shelf-life?

To maximize stability, you must control for the primary drivers of degradation: oxygen, light, and temperature.

-

Solvent Choice: Use a dry, aprotic solvent. Dichloromethane, anhydrous THF, or toluene are generally good choices. Avoid protic solvents like methanol or ethanol, which can form hemiacetals/acetals, and minimize water content, which can facilitate hydrolysis or other reactions.[3][4]

-

Inert Atmosphere: The most critical step is to remove oxygen. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon). After preparation, sparge the solution with the inert gas for several minutes and store it in a tightly sealed vial with an inert gas headspace.[2]

-

Light Protection: Store the solution in an amber vial or wrap the vial in aluminum foil to protect it from light, as UV exposure can catalyze oxidation (photodegradation).[1]

-

Temperature Control: Store the solution at a low temperature, typically 2-8°C or, for longer-term storage, -20°C.[1][5] Ensure the compound is fully dissolved at the storage temperature to prevent precipitation.

PART 2: Troubleshooting Guide for Instability Issues

This table provides a systematic approach to diagnosing and solving common stability problems.

| Observed Issue | Probable Cause(s) | Recommended Corrective and Preventive Actions |

| Rapid Color Change (to yellow/brown) | 1. Oxidation: Exposure to atmospheric oxygen.[1][2] 2. Photodegradation: Exposure to ambient or UV light.[1] | 1a. Use a dry, aprotic solvent and deoxygenate by sparging with N₂ or Argon. 1b. Work under an inert atmosphere. 2. Store solutions in amber vials or wrapped in foil. |

| Decreasing Purity (New HPLC/LC-MS Peak) | 1. Oxidation to Carboxylic Acid: The aldehyde group (-CHO) is converting to a carboxylic acid (-COOH).[3] 2. Hydrolysis/Side Reactions: Potential influence of solvent or pH. | 1a. Follow all recommendations for preventing oxidation (inert gas, low temp, light protection). 1b. Consider adding an antioxidant like BHT, though compatibility with your downstream application must be verified.[1] 2. Ensure the use of anhydrous solvents. If pH is a factor in your system, consider using a buffered solution, though pyrazine stability across different pH values should be considered.[6][7] |